Balicatib - 354813-19-7

Balicatib

Catalog Number: EVT-260900
CAS Number: 354813-19-7
Molecular Formula: C23H33N5O2
Molecular Weight: 411.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Balicatib is a synthetic compound classified as a cysteine protease inhibitor. Specifically, it exhibits high selectivity for Cathepsin K, an enzyme primarily found in osteoclasts. [] While initially investigated for its potential in treating osteoporosis, its applications have expanded to other research areas involving Cathepsin K activity. [, , ]

Future Directions
  • Development of Next-Generation Inhibitors: The experience with Balicatib highlights the importance of developing Cathepsin K inhibitors with improved selectivity profiles to minimize off-target effects. [] Future research could focus on designing compounds that retain the potency of Balicatib but exhibit reduced lysosomotropism.
  • Elucidating Cathepsin K's Role in Disease: While Balicatib's clinical development for osteoporosis has been discontinued, its use as a research tool remains valuable. [] Further studies employing Balicatib can help unravel the complex roles of Cathepsin K in various diseases, potentially leading to the identification of novel therapeutic targets.
  • Exploring Therapeutic Applications in Other Diseases: The potential of Cathepsin K inhibition extends beyond osteoporosis. Further research is warranted to explore the therapeutic potential of Balicatib or its derivatives in other diseases where Cathepsin K plays a role, such as osteoarthritis and cancer. [, ]

Odanacatib

    Compound Description: Odanacatib (MK-0822) is a potent and selective, second-generation cathepsin K inhibitor. [, ] Like balicatib, it targets the lysosomal cysteine protease cathepsin K, which plays a critical role in bone resorption by degrading type I collagen. [, ] Odanacatib has demonstrated efficacy in increasing bone mineral density and reducing bone resorption markers in clinical trials involving postmenopausal women with osteoporosis. [, ]

L-006235 (CRA-013783)

    Compound Description: L-006235 (CRA-013783) is a basic, lipophilic cathepsin K inhibitor with an aryl-piperazine structure. [] While it exhibits over 4000-fold selectivity for cathepsin K over other lysosomal cathepsins (B, L, and S) in isolated enzyme assays, it shows increased potency in cell-based assays due to lysosomal trapping. [] This lysosomotropic behavior is attributed to its basic, lipophilic nature, leading to accumulation in lysosomes and potential off-target effects on cathepsins B, L, and S. []

L-873724

    Compound Description: L-873724 is a potent, non-basic cathepsin K inhibitor with high selectivity for cathepsin K over other cysteine cathepsins. [, ] Unlike basic inhibitors like balicatib, L-873724 does not exhibit lysosomotropic properties and shows comparable potency in both isolated enzyme and cell-based assays. [, ] This characteristic translates to a more favorable selectivity profile in vivo, minimizing potential off-target effects on other lysosomal cathepsins. []

    Relevance: L-873724 serves as a contrasting example to balicatib in terms of its physicochemical properties and selectivity profile. [, ] Despite both being potent cathepsin K inhibitors, L-873724's non-basic nature prevents lysosomal trapping and, consequently, reduces off-target activity against other lysosomal cathepsins observed with balicatib. [, ] This difference highlights the impact of basicity on the pharmacological profile and potential side effects of cathepsin K inhibitors. []

AEE325

    Compound Description: AEE325 is a metabolite of balicatib, formed through rapid metabolic conversion. [] It exhibits a fixed ratio to the predicted parent compound concentration, with a population median of 0.11 and an apparent coefficient of variation of 46%. [] The formation of AEE325 is a crucial aspect of balicatib's pharmacokinetic profile and may influence its overall efficacy and safety.

    Relevance: As a direct metabolite of balicatib, AEE325 is intrinsically linked to its parent compound's pharmacokinetic and pharmacodynamic properties. [] Understanding the formation and potential biological activity of AEE325 is essential for fully characterizing the disposition and effects of balicatib in vivo.

ONO-5334

    Compound Description: ONO-5334 is a highly selective cathepsin K inhibitor that has advanced to clinical trials for osteoporosis treatment. [] It demonstrates potent inhibition of cathepsin K activity and effectively reduces bone resorption markers. [] Similar to odanacatib, ONO-5334 has shown promising results in increasing bone mineral density in postmenopausal women. []

Classification and Source

Balicatib is classified as a nitrile-based cathepsin K inhibitor. Its chemical structure allows it to selectively inhibit the activity of cathepsin K while demonstrating minimal off-target effects on other cathepsins. The compound is derived from a series of synthetic modifications aimed at enhancing its selectivity and potency against cathepsin K .

Synthesis Analysis

The synthesis of Balicatib involves several key steps that focus on creating a compound with high selectivity for cathepsin K. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available organic compounds that serve as building blocks.
  2. Reactions: Key reactions may include:
    • Nitrile Formation: The introduction of a nitrile group is crucial for the inhibitory activity against cathepsin K.
    • Coupling Reactions: These are used to build the complex structure of Balicatib, involving coupling agents that facilitate the formation of amide or other linkages.
  3. Purification: The final product undergoes purification processes such as chromatography to ensure high purity and yield.

Technical parameters for synthesis often include temperature control, reaction time, and solvent choice, which are critical for optimizing yield and selectivity .

Molecular Structure Analysis

Balicatib has a well-defined molecular structure characterized by its selective binding to the active site of cathepsin K. Key features include:

  • Active Site Interaction: The molecule fits into the V-shaped cleft typical of cysteine proteases, where it forms interactions with critical residues such as cysteine and histidine.
  • Structural Data: X-ray crystallography studies have provided insights into how Balicatib occupies the active site, demonstrating its ability to form stable interactions that inhibit enzymatic activity .

The molecular formula for Balicatib is C16H16N2OC_{16}H_{16}N_2O, with a molecular weight of approximately 268.31 g/mol. The compound's three-dimensional conformation is essential for its function as an inhibitor.

Chemical Reactions Analysis

Balicatib primarily engages in reversible binding with cathepsin K through non-covalent interactions. The chemical reactions involving Balicatib can be summarized as follows:

  • Inhibition Mechanism: Upon binding to the active site of cathepsin K, Balicatib prevents substrate access, effectively halting the proteolytic activity of the enzyme.
  • Selectivity Profile: In enzyme assays, Balicatib exhibited IC50 values of 1.4 nM for human cathepsin K, 56 nM for rat cathepsin K, and 480 nM for mouse cathepsin K, highlighting its selectivity .
Mechanism of Action

The mechanism by which Balicatib exerts its effects involves:

  1. Binding to Cathepsin K: Balicatib binds to the active site of cathepsin K, blocking the enzyme's ability to cleave type I collagen.
  2. Reduction in Bone Resorption: By inhibiting cathepsin K activity, Balicatib leads to decreased degradation of bone matrix components, resulting in increased bone mineral density over time.
  3. Impact on Osteoclast Activity: Inhibition does not adversely affect osteoclast formation or survival but shifts their activity towards more balanced bone remodeling processes .
Physical and Chemical Properties Analysis

Balicatib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound shows good stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: Specific melting point data may vary depending on purity but typically falls within standard ranges for similar compounds.

These properties are critical for understanding its pharmacokinetics and formulation in drug development .

Applications

Balicatib has been primarily investigated for its potential application in treating osteoporosis due to its ability to inhibit bone resorption effectively. Key applications include:

Despite its discontinuation in clinical development due to side effects, Balicatib's mechanism and properties continue to inform research into new therapeutic strategies targeting bone resorption .

Molecular Mechanisms of Cathepsin K Inhibition

Enzymatic Inhibition Kinetics of Balicatib on Cathepsin K Activity

Balicatib (AAE581) functions as a potent, competitive inhibitor of cathepsin K (CatK), the primary cysteine protease responsible for bone matrix degradation. Biochemical assays demonstrate that balicatib binds reversibly to the active site of human CatK with exceptional affinity, exhibiting an IC₅₀ value of 1.4 nM in purified enzyme systems [6] [8]. This high potency stems from its rapid formation of a reversible thioimidate adduct between the inhibitor’s nitrile warhead (-C≡N) and the catalytic cysteine thiol (Cys²⁵) of CatK. Kinetic analyses reveal a two-step binding mechanism: initial rapid formation of a non-covalent enzyme-inhibitor complex (Kᵢ = 0.8 nM), followed by slower isomerization to a tightly bound complex characterized by a very low dissociation constant (K*ᵢ = 0.02 nM) [4]. This slow-off rate contributes to prolonged inhibition even at low inhibitor concentrations.

In functional bone resorption assays using human osteoclasts, balicatib significantly reduces type I collagen degradation with an EC₅₀ of approximately 5-10 nM. The inhibition kinetics follow classical Michaelis-Menten patterns, where balicatib increases the apparent Kₘ for collagen-derived substrates without altering Vₘₐₓ, confirming its competitive mechanism [1] [4]. Table 1 summarizes key kinetic parameters of balicatib in comparison to other clinical-stage CatK inhibitors.

Table 1: Comparative Enzymatic Inhibition Kinetics of Cathepsin K Inhibitors

InhibitorChemical WarheadIC₅₀ (Human CatK)Inhibition MechanismKᵢ (nM)
BalicatibNitrile1.4 nMReversible, Competitive0.8
OdanacatibCyanamide0.2 nMReversible, Competitive0.05
ONO-5334Ketone0.1 nMReversible, Competitive0.1
Relacatib (SB-462795)Ketone0.041 nMReversible, Competitive0.02

Structural Basis of Balicatib-Cathepsin K Interaction: Active Site vs. Lysosomal Accumulation Dynamics

The molecular interaction between balicatib and CatK involves precise structural complementarity within the enzyme's active site. X-ray crystallographic studies reveal that the nitrile carbon of balicatib forms a 2.0 Å covalent bond with the sulfur atom of Cys²⁵ in the catalytic dyad (Cys²⁵-His¹⁶²), positioning the inhibitor optimally within the S₁ and S₂ subsites [4] [9]. The 4-(4-propylpiperazin-1-yl)benzamide moiety occupies the S₂ hydrophobic pocket, forming van der Waals contacts with residues Val¹⁶³ and Met⁶⁸. Simultaneously, the cyclohexyl group of the N-(1-(cyanomethylcarbamoyl)cyclohexyl) component engages the S₁' pocket via hydrophobic interactions with Ala¹³⁴ and Leu¹⁶⁰ [6] [8].

Despite this specificity, balicatib’s overall pharmacological behavior is heavily influenced by its lysosomotropic properties. The molecule possesses a basic piperazine nitrogen (pKₐ ≈ 8.5) and moderate lipophilicity (log D₇.₄ = 2.72), enabling passive diffusion across cellular membranes in its uncharged state. Within acidic lysosomes (pH ~4.5–5.0), the piperazine nitrogen becomes protonated, trapping the molecule and leading to intra-lysosomal accumulation at concentrations 10- to 100-fold higher than in the cytosol [3] [7]. This compartmentalization dynamically alters the effective inhibitor concentration at the primary site of CatK activity—the resorption lacuna—but also increases exposure to off-target cathepsins co-localized in lysosomes.

Table 2: Structural Features Governing Balicatib-Cathepsin K Binding

Structural Element of BalicatibTarget Site in CatKInteraction TypeBinding Affinity Contribution
Nitrile warhead (-C≡N)Cys²⁵ (catalytic residue)Covalent (thioimidate adduct)~70% of total binding energy
4-(4-Propylpiperazin-1-yl)benzamideS₂ pocket (Val¹⁶³, Met⁶⁸)Hydrophobic/van der Waals~20% of total binding energy
Cyclohexyl carbamoyl groupS₁' pocket (Ala¹³⁴, Leu¹⁶⁰)Hydrophobic~10% of total binding energy

Selectivity Profiling: Comparative Analysis with Non-K Cathepsins in Enzymatic Assays

In purified enzyme assays, balicatib demonstrates remarkable selectivity for CatK over related cysteine cathepsins. Against human CatK, its IC₅₀ is 1.4 nM, while IC₅₀ values for CatB, CatL, and CatS are >4000 nM, >40,000 nM, and >40,000 nM, respectively [6] [7]. This translates to >2,857-fold selectivity over CatB and >28,571-fold selectivity over CatL and CatS. The selectivity arises from structural differences in the S₂ pockets of these enzymes: CatK possesses a uniquely shallow and hydrophobic S₂ pocket optimally accommodating balicatib’s benzamide group, whereas CatB has a constricted occluding loop, and CatL/S feature deeper S₂ pockets that sterically hinder balicatib binding [4] [9].

However, this impressive enzymatic selectivity profile masks significant challenges in cellular contexts. Cell-based enzyme occupancy assays using human fibroblasts reveal substantially reduced selectivity, with balicatib inhibiting CatB, CatL, and CatS at IC₅₀ values of ~40 nM, ~100 nM, and ~200 nM, respectively—only 10- to 100-fold lower than its cellular CatK IC₅₀ (~5 nM) [3] [7]. This loss of functional selectivity stems directly from balicatib’s lysosomotropism, which concentrates the inhibitor in compartments housing off-target cathepsins.

Table 3: Selectivity Profile of Balicatib in Enzymatic vs. Cellular Assays

Target ProteaseIC₅₀ (Purified Enzyme Assay)IC₅₀ (Cell-Based Assay)Selectivity Ratio (CatK vs. Off-Target)
Cathepsin K1.4 nM5 nMReference
Cathepsin B>4000 nM~40 nM>2,857-fold (enzyme) → ~8-fold (cell)
Cathepsin L>40,000 nM~100 nM>28,571-fold (enzyme) → ~20-fold (cell)
Cathepsin S>40,000 nM~200 nM>28,571-fold (enzyme) → ~40-fold (cell)

Lysosomotropic Properties: Impact on Intracellular Cathepsin Selectivity Over Time

Balicatib’s basic piperazine moiety is the primary determinant of its lysosomotropic behavior. In physiological conditions (pH 7.4), approximately 5% of balicatib exists in an uncharged, membrane-permeable state, allowing free diffusion into cells. Upon entering lysosomes, the acidic pH (4.5–5.0) protonates the piperazine nitrogen, converting >95% of the molecule into a positively charged, membrane-impermeable species [3] [10]. This pH-dependent ionization creates a concentration gradient that drives further accumulation, resulting in sustained intra-lysosomal levels even after extracellular concentrations decline.

Time-course studies in human osteoclasts and fibroblasts demonstrate that balicatib accumulation follows first-order kinetics, reaching peak lysosomal concentrations within 2–4 hours of administration. The extent of accumulation correlates directly with lysosomal density—cells with higher lysosomal volumes (e.g., osteoclasts, macrophages) exhibit 10-fold higher balicatib retention than fibroblasts [3] [7]. Crucially, this prolonged retention dynamically erodes CatK selectivity:

  • Early Phase (0–2 hrs): Balicatib distributes preferentially to CatK-rich resorption lacunae in osteoclasts, achieving functional selectivity (>100-fold over CatB/L/S).
  • Mid Phase (2–12 hrs): Lysosomal accumulation equilibrates, exposing off-target cathepsins (particularly CatB and CatS in antigen-presenting cells) to inhibitory concentrations.
  • Late Phase (>12 hrs): Sustained lysosomal levels maintain off-target inhibition, contributing to downstream effects like impaired antigen processing (CatS) and matrix degradation (CatB/L) [3] [7].

Direct evidence of lysosomotropism comes from NH₄Cl quenching experiments. Pre-treatment of fibroblasts with NH₄Cl (which neutralizes lysosomal pH) reduces intracellular accumulation of radiolabeled balicatib by >80% and restores cellular selectivity to near-enzymatic levels [7]. This confirms that the acidic lysosomal milieu—not inherent binding affinity—is the primary driver of off-target effects.

Table 4: Lysosomotropic Properties of Balicatib and Functional Consequences

PropertyValue/CharacteristicFunctional Impact
pKₐ (piperazine N)~8.5High % protonation at lysosomal pH
log D₇.₄2.72Moderate membrane permeability at neutral pH
Lysosomal Accumulation Ratio10- to 100-fold (vs. cytosol)Increased exposure of lysosomal cathepsins
Time to Peak Accumulation2–4 hoursDelayed off-target inhibition
NH₄Cl Sensitivity>80% reduction in cellular potencyConfirms lysosomotropic mechanism

Properties

CAS Number

354813-19-7

Product Name

Balicatib

IUPAC Name

N-[1-(cyanomethylcarbamoyl)cyclohexyl]-4-(4-propylpiperazin-1-yl)benzamide

Molecular Formula

C23H33N5O2

Molecular Weight

411.5 g/mol

InChI

InChI=1S/C23H33N5O2/c1-2-14-27-15-17-28(18-16-27)20-8-6-19(7-9-20)21(29)26-23(10-4-3-5-11-23)22(30)25-13-12-24/h6-9H,2-5,10-11,13-18H2,1H3,(H,25,30)(H,26,29)

InChI Key

LLCRBOWRJOUJAE-UHFFFAOYSA-N

SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Solubility

Soluble in DMSO, not in water

Synonyms

alicatib
N-(1-((cyanomethyl)carbamoyl)cyclohexyl)-4-(4-propylpiperazin-1-yl)benzamide

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3(CCCCC3)C(=O)NCC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.